
4-(3-Quinolinyl)-2-thiophenecarbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Quinolinyl)-2-thiophenecarbaldehyde is a heterocyclic compound that combines the structural features of quinoline and thiophene. Quinoline is a nitrogen-containing aromatic compound, while thiophene is a sulfur-containing aromatic compound. The combination of these two moieties in a single molecule imparts unique chemical and biological properties, making it a compound of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Quinolinyl)-2-thiophenecarbaldehyde typically involves the condensation of 3-quinolinecarboxaldehyde with a thiophene derivative. One common method is the Vilsmeier-Haack reaction, where 3-quinolinecarboxaldehyde is treated with phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to form the desired product. The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Quinolinyl)-2-thiophenecarbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
Oxidation: 4-(3-Quinolinyl)-2-thiophenecarboxylic acid.
Reduction: 4-(3-Quinolinyl)-2-thiophenemethanol.
Substitution: Various substituted quinoline and thiophene derivatives.
Aplicaciones Científicas De Investigación
4-(3-Quinolinyl)-2-thiophenecarbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism of action of 4-(3-Quinolinyl)-2-thiophenecarbaldehyde is largely dependent on its interaction with biological targets. In antimicrobial applications, it is believed to interfere with the synthesis of nucleic acids and proteins in microbial cells. In anticancer research, it may induce apoptosis (programmed cell death) by interacting with specific cellular pathways and molecular targets, such as DNA and enzymes involved in cell cycle regulation.
Comparación Con Compuestos Similares
Similar Compounds
4-(3-Quinolinyl)-2-thiophenemethanol: A reduced form of the aldehyde with similar structural features.
4-(3-Quinolinyl)-2-thiophenecarboxylic acid:
2-(3-Quinolinyl)thiophene: A related compound with a different substitution pattern on the thiophene ring.
Uniqueness
4-(3-Quinolinyl)-2-thiophenecarbaldehyde is unique due to the presence of both quinoline and thiophene moieties, which impart distinct electronic and steric properties. This makes it a versatile compound for various chemical transformations and applications in scientific research.
Propiedades
Fórmula molecular |
C14H9NOS |
|---|---|
Peso molecular |
239.29 g/mol |
Nombre IUPAC |
4-quinolin-3-ylthiophene-2-carbaldehyde |
InChI |
InChI=1S/C14H9NOS/c16-8-13-6-12(9-17-13)11-5-10-3-1-2-4-14(10)15-7-11/h1-9H |
Clave InChI |
YEHKCFFMDIWKQS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C=N2)C3=CSC(=C3)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-Nitro-1-((2-phenylimidazo[1,2-a]pyridin-3-yl)methyl)-1H-indazole](/img/structure/B12844166.png)
![4-Hydroxy-3-methyl-2H-pyrano[3,2-b]pyridin-2-one](/img/structure/B12844180.png)
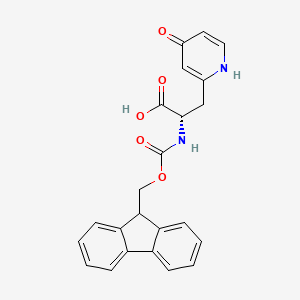
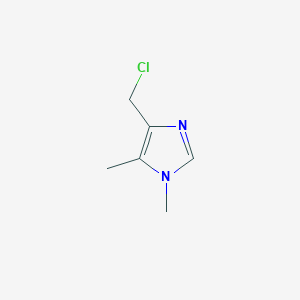
![1-(3-Chloro-4-[(cyclopropylamino) methyl]phenyl)ethanone](/img/structure/B12844208.png)
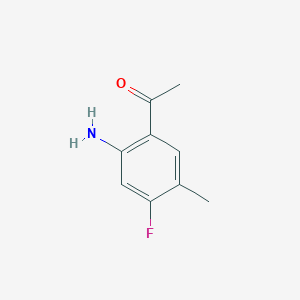

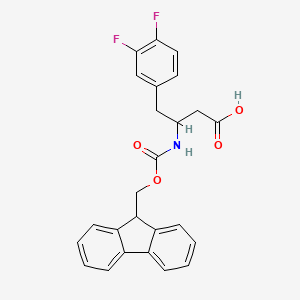
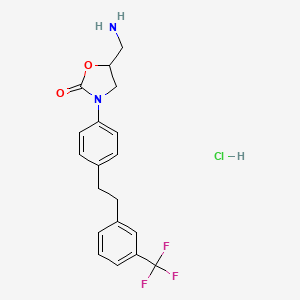
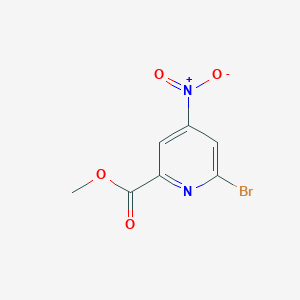
![5-Methyl-8-nitroimidazo[1,2-a]pyridine](/img/structure/B12844242.png)
